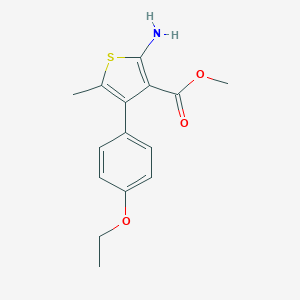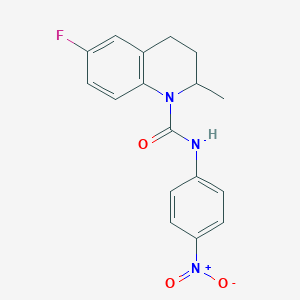
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in medicine and drug development. This compound belongs to the quinoline family and is known for its unique chemical properties that make it an interesting target for drug design and development.
作用機序
The mechanism of action of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the inhibition of various enzymes and receptors that are involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in various signaling pathways that are implicated in cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide are largely dependent on the specific enzyme or receptor that it targets. For example, inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of receptor tyrosine kinase can lead to the inhibition of various signaling pathways that are implicated in cancer.
実験室実験の利点と制限
One of the major advantages of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its potent inhibitory activity against a range of enzymes and receptors. This makes it an interesting target for drug design and development. However, one of the limitations of this compound is that its synthesis is complex and requires the use of various reagents and solvents, which can be expensive and time-consuming.
将来の方向性
There are several future directions for research on 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One potential avenue of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to identify potential targets for drug design and development. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, which could facilitate its use in drug development.
合成法
The synthesis of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing this compound involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluoroacetic acid and subsequently cyclized to form the final product.
科学的研究の応用
The unique chemical properties of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide make it an interesting target for drug design and development. Various studies have shown that this compound exhibits potent inhibitory activity against a range of enzymes and receptors that are involved in various disease pathways.
特性
CAS番号 |
6429-37-4 |
|---|---|
製品名 |
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
分子式 |
C17H16FN3O3 |
分子量 |
329.32 g/mol |
IUPAC名 |
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-11-2-3-12-10-13(18)4-9-16(12)20(11)17(22)19-14-5-7-15(8-6-14)21(23)24/h4-11H,2-3H2,1H3,(H,19,22) |
InChIキー |
DSUONPYYEYDFTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F |
正規SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
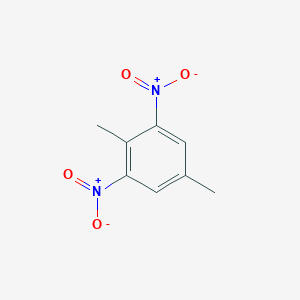

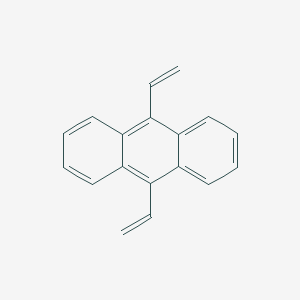





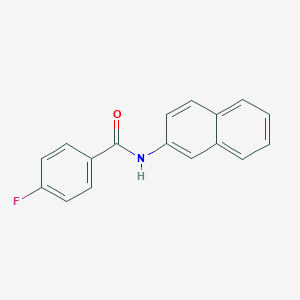
![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)

